7-(Methylthio)-1-propyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione is a heterocyclic compound belonging to the pyrimido[4,5-d][1,3]oxazine family. This class of compounds is recognized for its diverse biological activities and potential therapeutic applications. The compound's structure features a pyrimidine ring fused with an oxazine moiety, which contributes to its chemical properties and biological functions.
This compound can be synthesized through various organic reactions involving starting materials such as 5-acetyl-4-aminopyrimidines and carboxylic acid chlorides. The synthesis typically requires specific conditions, including refluxing in solvents like xylene and the use of bases to facilitate cyclization reactions.
7-(Methylthio)-1-propyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione is classified as a heterocyclic compound, specifically a pyrimido derivative. Its classification is significant in medicinal chemistry due to the biological activity exhibited by similar compounds in this category.
The synthesis of 7-(Methylthio)-1-propyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione typically involves the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides. The reaction proceeds under reflux conditions in xylene, where the formation of the oxazine ring occurs.
The reaction mechanism involves:
The yields can be optimized by adjusting reaction conditions such as temperature and solvent choice.
The molecular formula for 7-(Methylthio)-1-propyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione is with a molecular weight of approximately 253.28 g/mol. The structure includes:
The compound's structural data can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its identity and purity.
7-(Methylthio)-1-propyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione undergoes several chemical transformations:
Common reagents for these reactions include:
The mechanism of action for 7-(Methylthio)-1-propyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione primarily involves its interaction with specific enzymes and proteins:
Biochemical assays indicate that this compound significantly affects cellular metabolism and signaling pathways through its binding interactions with target biomolecules.
7-(Methylthio)-1-propyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione is characterized by:
Key chemical properties include:
Relevant data on melting point and boiling point would typically be obtained from experimental studies or literature values.
7-(Methylthio)-1-propyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione has potential applications in:
The systematic IUPAC name for the compound is 7-(methylsulfanyl)-1-propyl-1H,2H,4H-pyrimido[4,5-d][1,3]oxazine-2,4-dione, reflecting its fused heterocyclic architecture. The core structure consists of a pyrimidine ring fused with a 1,3-oxazine ring at the [4,5-d] positions. The propyl group (C₃H₇) attaches to the nitrogen atom at position 1, while a methylthioether (–SCH₃) substitutes position 7 of the pyrimidine moiety [2] [4].
Structural representations include:
CCCN1C2=NC(=NC=C2C(=O)OC1=O)SC [2] [4] NWRVFNMDGCWLFD-UHFFFAOYSA-N [2] [4] InChI=1S/C10H11N3O3S/c1-3-4-13-7-6(8(14)16-10(13)15)5-11-9(12-7)17-2/h5H,3-4H2,1-2H3 [4] Table 1: Structural Descriptors
| Representation Type | Identifier |
|---|---|
| IUPAC Name | 7-(methylsulfanyl)-1-propyl-1H,2H,4H-pyrimido[4,5-d][1,3]oxazine-2,4-dione |
| Canonical SMILES | CCCN1C2=NC(=NC=C2C(=O)OC1=O)SC |
| InChIKey | NWRVFNMDGCWLFD-UHFFFAOYSA-N |
| InChI | InChI=1S/C10H11N3O3S/c1-3-4-13-7-6(8(14)16-10(13)15)5-11-9(12-7)17-2/h5H,3-4H2,1-2H3 |
This compound is associated with two primary CAS Registry Numbers:
The molecular formula C₁₀H₁₁N₃O₃S is uniformly validated across suppliers and spectral data. Key physicochemical properties include:
Table 2: Molecular Identity Validation
| Parameter | Value | Source |
|---|---|---|
| CAS Registry Numbers | 76360-89-9, 1253789-69-3 | [1] [4] |
| Molecular Formula | C₁₀H₁₁N₃O₃S | [1] [2] |
| Exact Mass | 253.05208 Da | [4] |
| Molecular Weight | 253.28 g/mol | [2] [7] |
CAS No.: 2134602-45-0
CAS No.: 152405-02-2
CAS No.: 463-82-1
CAS No.:
CAS No.:
CAS No.: